molecular formula C19H14N2O2S B183728 n-(Naphthalen-2-yl)quinoline-8-sulfonamide CAS No. 94212-32-5

n-(Naphthalen-2-yl)quinoline-8-sulfonamide

Cat. No. B183728
CAS RN: 94212-32-5
M. Wt: 334.4 g/mol
InChI Key: OXBCZZJKBQWHRB-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)quinoline-8-sulfonamide, commonly known as NSC 23925, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. This compound has been found to exhibit cytotoxic effects on cancer cells, making it a promising candidate for the development of new cancer therapies. In

Scientific Research Applications

NSC 23925 has been extensively studied for its potential applications in cancer treatment. Several research studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, NSC 23925 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.

Mechanism Of Action

The exact mechanism of action of NSC 23925 is not fully understood. However, several studies have suggested that this compound targets specific signaling pathways that are involved in cancer cell growth and proliferation. One of these pathways is the NF-κB pathway, which is known to play a role in cancer cell survival and resistance to chemotherapy. NSC 23925 has been found to inhibit the activation of NF-κB, leading to the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

NSC 23925 has been found to have several biochemical and physiological effects on cancer cells. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. In addition, NSC 23925 has been found to inhibit the activity of specific enzymes that are involved in cancer cell growth and proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using NSC 23925 in lab experiments is its reproducibility. The synthesis method for this compound has been well-established, and it has been extensively studied in various cancer cell lines. However, one of the limitations of using NSC 23925 in lab experiments is its cytotoxicity. This compound can be toxic to both cancer and normal cells, making it difficult to determine the optimal dosage for cancer treatment.

Future Directions

There are several future directions for the study of NSC 23925. One potential direction is the development of new cancer therapies that incorporate this compound. Another direction is the further investigation of the exact mechanism of action of NSC 23925, which could lead to the identification of new targets for cancer therapy. Additionally, the study of NSC 23925 in combination with other cancer treatments could lead to the development of more effective cancer therapies.

Synthesis Methods

NSC 23925 can be synthesized through a multi-step process that involves the reaction of 2-naphthol with 8-quinolinesulfonyl chloride. The resulting intermediate is then treated with ammonia to yield NSC 23925. This synthesis method has been reported in several research articles and has been found to be reproducible.

properties

CAS RN

94212-32-5

Product Name

n-(Naphthalen-2-yl)quinoline-8-sulfonamide

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

N-naphthalen-2-ylquinoline-8-sulfonamide

InChI

InChI=1S/C19H14N2O2S/c22-24(23,18-9-3-7-15-8-4-12-20-19(15)18)21-17-11-10-14-5-1-2-6-16(14)13-17/h1-13,21H

InChI Key

OXBCZZJKBQWHRB-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Other CAS RN

94212-32-5

Origin of Product

United States

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